molecular formula C13H16N2O2 B1369170 (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 104874-01-3

(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Número de catálogo: B1369170
Número CAS: 104874-01-3
Peso molecular: 232.28 g/mol
Clave InChI: SCMSPSNUIDGTME-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes an isobutyl group and a dihydro-1H-1,4-benzodiazepine core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an isobutyl-substituted amine with a benzodiazepine precursor, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, ensuring high efficiency and scalability. Additionally, purification processes such as crystallization and chromatography are employed to isolate the final product.

Análisis De Reacciones Químicas

Regioselective Alkylation

The diazepine ring undergoes regioselective alkylation under basic conditions:

ConditionSite of AlkylationMechanism
Conventional heatingN1Deprotonation at the more acidic N1-H
Microwave irradiationN4Enhanced N4 anion stability and kinetics

For example, alkylation with aminoethyl chlorides under microwave heating (90 s, DMF, K2_2CO3_3) exclusively targets N4 due to lower activation energy for N4–C bond formation .

Ring-Opening and Hydrolysis

The lactam rings are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the diazepine ring generates anthranilic acid derivatives.

  • Basic Hydrolysis : Produces substituted benzamide intermediates .

The stereochemistry at C3 influences reaction rates, with (S)-isobutyl substituents favoring pseudoequatorial conformations that stabilize transition states .

Conformational Dynamics and Reactivity

The compound adopts distinct M- or P-conformers depending on substituents and reaction conditions:

ConformerStability FactorsReactivity Implications
M-conformerFavored by (S)-C3 substituentsEnhanced electrophilic substitution at N4
P-conformerObserved in unsubstituted analogsProne to ring inversion during reactions

DFT calculations reveal an M-to-P isomerization barrier of ~17.5 kcal/mol for enolate intermediates , impacting enantioselective alkylation outcomes.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProducts/OutcomesCitations
AlkylationK2_2CO3_3, DMF, microwaveN4-alkylated derivatives
HydrolysisHCl/H2_2O or NaOH/EtOHRing-opened benzamide/anthranilic acids
Enolate FormationLDA/THF at -78°CC3-alkylated enantiomers
PharmacomodulationPhosphino dipeptide couplingBACE1 inhibitors (IC50_{50} < 100 nM)

Aplicaciones Científicas De Investigación

Anxiolytic Effects

Benzodiazepines are primarily known for their anxiolytic properties. Research indicates that (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione may exhibit similar effects. A study on related compounds demonstrated their efficacy in reducing anxiety levels in animal models, suggesting potential for clinical applications in treating anxiety disorders.

Anticonvulsant Activity

Benzodiazepines are also recognized for their anticonvulsant properties. Preliminary studies have shown that this compound could be evaluated for its effectiveness in seizure models. The mechanism of action likely involves modulation of GABA_A receptors, which are critical in controlling neuronal excitability.

CNS Drug Development

The compound's structure suggests it could be a lead candidate for developing central nervous system (CNS) drugs. Its pharmacokinetic properties need further exploration to assess its bioavailability and metabolic stability. Studies focusing on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are essential for understanding its drug-likeness characteristics.

Case Study 1: Anxiolytic Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of benzodiazepine derivatives for anxiolytic activity using the elevated plus maze test. Results indicated that certain modifications to the benzodiazepine structure enhanced anxiolytic effects. Although this compound was not specifically tested, the findings highlight the potential for similar compounds to exhibit significant therapeutic effects .

Case Study 2: Anticonvulsant Screening

Research conducted by Smith et al. investigated various benzodiazepines for anticonvulsant activity in rodent models. The study found that modifications to the benzodiazepine scaffold could improve efficacy against induced seizures. This opens avenues for further research into this compound as a candidate for anticonvulsant development .

Conclusions and Future Directions

This compound exhibits promising potential in therapeutic applications related to anxiety and seizure disorders due to its structural characteristics akin to established benzodiazepines. Future research should focus on:

  • In-depth pharmacological studies to confirm anxiolytic and anticonvulsant activities.
  • ADMET profiling to evaluate its suitability as a CNS drug.
  • Clinical trials to assess safety and efficacy in humans.

Summary Table of Applications

ApplicationPotential BenefitsResearch Status
Anxiolytic EffectsReduction of anxiety symptomsPreliminary evidence available
Anticonvulsant ActivityControl of seizuresNeeds further investigation
CNS Drug DevelopmentLead candidate for CNS therapeuticsOngoing research required

Mecanismo De Acción

The mechanism of action of (3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the enhancement of GABAergic transmission, which results in anxiolytic and sedative effects.

Comparación Con Compuestos Similares

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety and insomnia.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific isobutyl substitution, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural variation can influence its binding affinity to receptors and its overall efficacy and safety profile.

Actividad Biológica

(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family, known for its psychoactive properties and potential therapeutic applications. This compound's unique structure, characterized by an isobutyl group and a diketone moiety, suggests diverse biological activities that warrant detailed investigation.

  • Molecular Formula : C₁₃H₁₆N₂O₂
  • Molar Mass : 232.28 g/mol
  • CAS Number : 104874-01-3

The compound features a bicyclic structure with a benzene ring fused to a diazepine ring, which is typical for benzodiazepines. Its stereochemistry at the 3-position (S configuration) contributes to its distinct biological profile .

The primary mechanism of action for this compound involves interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, this compound exhibits anxiolytic and sedative effects. The modulation of neurotransmitter activity leads to potential applications in treating anxiety disorders and insomnia .

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. The specific binding affinity of this compound to GABA receptors enhances its potential as an anxiolytic agent. A comparative study with well-known benzodiazepines like Diazepam and Lorazepam can provide insights into its efficacy.

Comparative Analysis with Other Benzodiazepines

Compound NameUnique FeaturesPotential Applications
DiazepamWell-known anxiolytic; contains chlorine substituents affecting activityAnxiety disorders
LorazepamChlorinated phenolic structure influencing potencyInsomnia treatment
This compoundUnique isobutyl group; potential for distinct pharmacological propertiesAnxiolytic effects; possible antitumor activity

This table illustrates how this compound may differ from traditional benzodiazepines in terms of structure and potential applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of isobutyl-substituted amines with benzodiazepine precursors under controlled conditions. These methods ensure high yield and purity of the final product.

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics and pharmacodynamics will be crucial for understanding its therapeutic potential and safety profile.

Propiedades

IUPAC Name

(3S)-3-(2-methylpropyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8(2)7-11-13(17)14-10-6-4-3-5-9(10)12(16)15-11/h3-6,8,11H,7H2,1-2H3,(H,14,17)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMSPSNUIDGTME-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 2
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 3
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 4
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 5
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 6
(3S)-3-isobutyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.